Scientific Field: Nanotechnology
Summary of the Application: This compound is used in the synthesis of diamine-functionalized graphene quantum dots (GQDs) from graphene oxide (GO). The GQDs have an average diameter of about 4 nm and emit strong green-yellow light with a photoluminescence (PL) quantum yield of 22% upon excitation at 375 nm .
Methods of Application: The GQDs were prepared under mild conditions from graphene oxide (GO) via oxidative fragmentation .
Results or Outcomes: The GQDs exhibit high photostability and the PL intensity is poorly affected while tuning the pH from 1 to 8. They can be used to chelate Fe (II) and Cu (II) cations, scavenge radicals, and reduce Fe (III) into Fe (II). These properties, along with the low cytotoxicity of GQDs, show that these nanoparticles are of high interest as antioxidants for health applications .
Scientific Field: Industrial Chemistry and Medicine
Summary of the Application: Ethylamine is a vital chemical compound used primarily in the industrial and medical fields. It is used as a building block in the pharmaceutical industry for synthesizing drugs such as procainamide and ranitidine. It also has applications in the manufacture of pesticides and rubber accelerators .
Results or Outcomes: Ethylamine serves as a useful pH regulator in the textile industry, and as a solvent and acid gas scrubber in various industrial processes .
Scientific Field: Polymer Science
Summary of the Application: This compound is used in the synthesis of radio-opaque thermosensitive poly(NIPAAm) grafted with 10.7 wt% 2,2’-(ethylenedioxy)bis(ethylamine)-2,3,5triiodobenzamide .
Results or Outcomes: The conjugated polymer showed good visibility with X-ray fluoroscopy .
Summary of the Application: This compound is used as a linker to form conjugates of manganese-doped zinc sulfide nanoparticles with folic acid .
Scientific Field: Agriculture and Industrial Chemistry
Summary of the Application: Ethylamine is used to develop fertilizers and herbicides in agriculture, and as corrosion inhibitors .
Results or Outcomes: The use of ethylamine in these applications contributes to improved agricultural productivity and the longevity of metal structures .
Scientific Field: Chemistry
Summary of the Application: In chemistry laboratories, ethylamine is used as a base during synthesis and for pH adjustments .
Methods of Application: Ethylamine is used in various chemical reactions as a base. It can accept protons from acids, thereby helping to control the pH of the reaction mixture .
Results or Outcomes: The use of ethylamine in these applications aids in the successful completion of various chemical reactions .
Scientific Field: Organic Chemistry
Summary of the Application: Ethylamine is used in the synthesis of phenylethylamines, a class of compounds that includes many pharmaceutical drugs .
Results or Outcomes: The use of ethylamine in these applications contributes to the development of various pharmaceutical drugs .
Summary of the Application: In chemistry laboratories, ethylamine is used as a base for pH adjustments .
Summary of the Application: Ethylamine’s simple structure makes it an ideal candidate for use in a variety of research experiments aimed at understanding more complex chemical behaviors .
Results or Outcomes: Studying ethylamine can enhance our understanding of these essential biological compounds .
2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine is an organic compound with the molecular formula C₇H₁₈N₂S₂ and a molecular weight of approximately 194.36 g/mol. It features a unique structure characterized by two ethylamine groups connected by a propane-2,2-diyl linkage, which is further bridged by two sulfur atoms. The compound is typically a solid at room temperature and has a purity of around 97% in commercial preparations .
These reactions are significant for its potential applications in organic synthesis and materials science.
Further research is needed to elucidate the specific biological effects of this compound.
The synthesis of 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine typically involves several steps:
The applications of 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine include:
Several compounds share structural characteristics with 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine. Here are some examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Bis(aminomethyl)benzene | Contains two amine groups on a benzene ring | Aromatic nature may influence reactivity |
Dithiothreitol (DTT) | Contains two thiol groups | Commonly used as a reducing agent in biochemistry |
N,N'-Bis(ethyl)thiourea | Features thiourea linkages | Known for its antifungal properties |
These comparisons highlight the unique structural aspects of 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine while emphasizing its potential applications and interactions within biological systems.